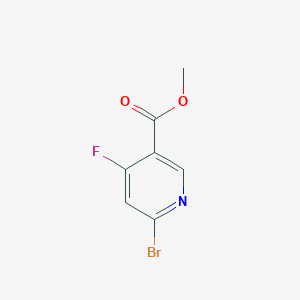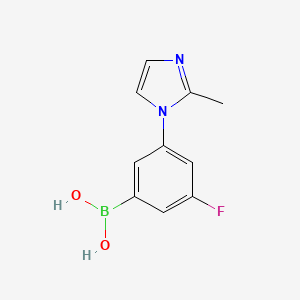
9,16,23-Octatriacontatrien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,16,23-Octatriacontatrien-3-one is a long-chain unsaturated ketone with the molecular formula C₃₈H₇₀O. This compound is notable for its unique structure, which includes three double bonds and a ketone functional group. It is often studied in the context of lipidomics and marine sedimentary processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,16,23-Octatriacontatrien-3-one typically involves the coupling of long-chain alkenes with appropriate ketone precursors. One common method is the Wittig reaction, which forms alkenes by reacting phosphonium ylides with aldehydes or ketones. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and oxidation processes. These methods ensure high yield and purity, essential for its application in various industries.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can convert the double bonds into epoxides or diols.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated ketones.
Applications De Recherche Scientifique
9,16,23-Octatriacontatrien-3-one has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain unsaturated ketones and their reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 9,16,23-Octatriacontatrien-3-one involves its interaction with lipid membranes and enzymes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, its ketone group can participate in enzymatic reactions, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
(E,E,E)-8,15,22-Heptatriacontatrien-2-one (C₃₇H₆₈O): Another long-chain unsaturated ketone with similar structural features.
(E,E)-15,22-Heptatriacontadien-2-one (C₃₇H₆₈O): A related compound with two double bonds instead of three.
(E,E,E)-9,16,23-Octatriacontatrien-3-ol (C₃₈H₇₀O): An alcohol analog of 9,16,23-Octatriacontatrien-3-one.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C38H70O |
|---|---|
Poids moléculaire |
543.0 g/mol |
Nom IUPAC |
octatriaconta-9,16,23-trien-3-one |
InChI |
InChI=1S/C38H70O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)4-2/h17-18,24-25,31-32H,3-16,19-23,26-30,33-37H2,1-2H3 |
Clé InChI |
ZCSIKXHAMSQWSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCC=CCCCCCC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


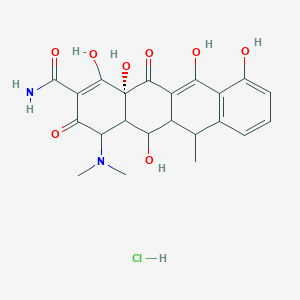
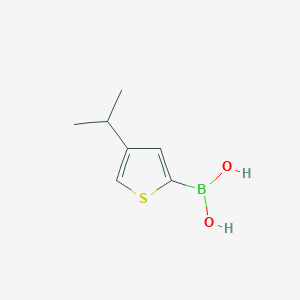
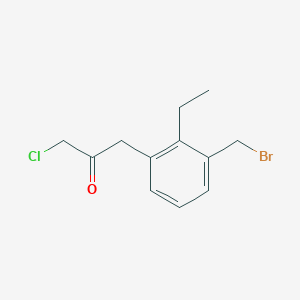
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
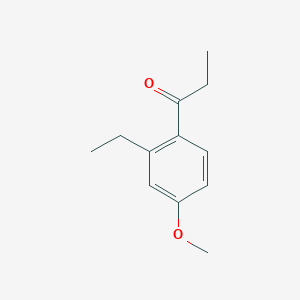
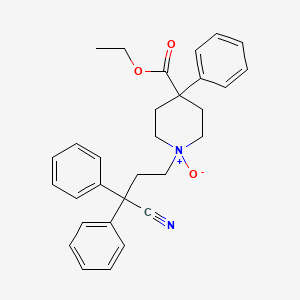

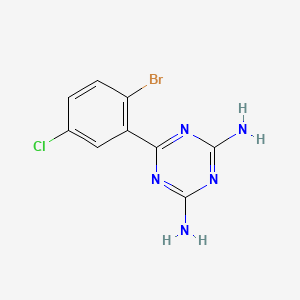

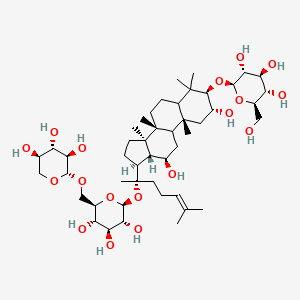
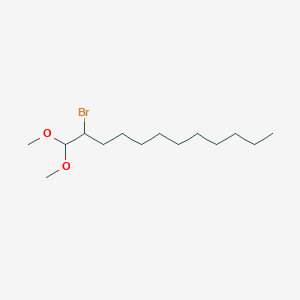
![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
